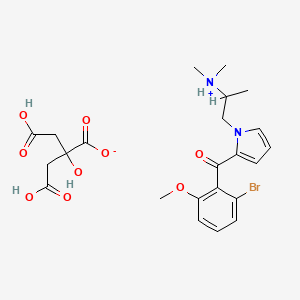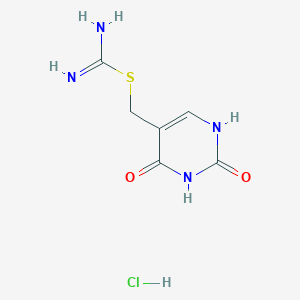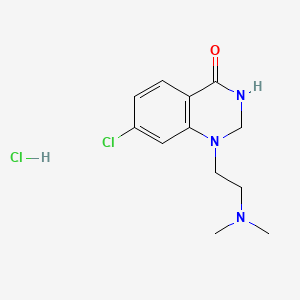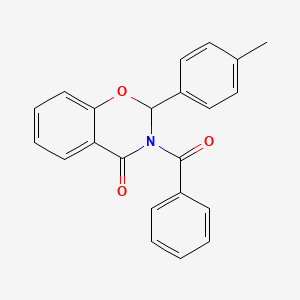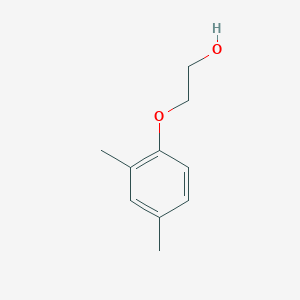
Ethanol, 2-(2,4-dimethylphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylphenoxy)ethanol is an organic compound with the chemical formula C10H14O2. It is a type of phenoxyethanol, which is a glycol ether commonly used in various industrial and pharmaceutical applications. This compound is known for its antimicrobial properties and is often used as a preservative in cosmetics and personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Dimethylphenoxy)ethanol can be synthesized through the reaction of phenol with ethylene oxide in an alkaline environment. Common alkaline catalysts used in this reaction include sodium hydroxide, ammonia, and amines . The reaction typically occurs at a temperature below the boiling point of the reaction mixture to ensure high purity of the product .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylphenoxy)ethanol involves the reaction of phenolate with a monohalohydrin. This method is preferred due to its efficiency and ability to produce high-purity phenoxyethanol . The reaction is carried out at controlled temperatures and pressures to optimize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylphenoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halides, amines, or other substituted compounds.
Applications De Recherche Scientifique
2-(Dimethylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of antimicrobial properties and as a preservative in biological samples.
Medicine: Utilized in the formulation of pharmaceuticals and as a preservative in vaccines.
Industry: Applied in the production of cosmetics, personal care products, and as an industrial solvent.
Mécanisme D'action
The mechanism of action of 2-(Dimethylphenoxy)ethanol primarily involves its antimicrobial properties. It disrupts the cell membrane of bacteria, leading to cell lysis and death. This compound is effective against a wide range of gram-positive and gram-negative bacteria . Additionally, it acts as a preservative by inhibiting the growth of microorganisms in various formulations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyethanol: A closely related compound with similar antimicrobial properties.
2-(2,4-Dimethylphenoxy)ethanol: Another derivative with comparable chemical properties.
Uniqueness
2-(Dimethylphenoxy)ethanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its effectiveness as a preservative and antimicrobial agent makes it highly valuable in various applications, particularly in the cosmetics and pharmaceutical industries .
Propriétés
Numéro CAS |
54411-20-0 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenoxy)ethanol |
InChI |
InChI=1S/C10H14O2/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
Clé InChI |
DMMLIWIXFIVKFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


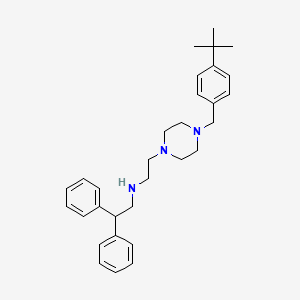
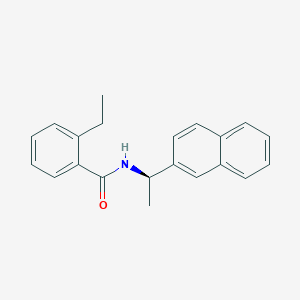
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)
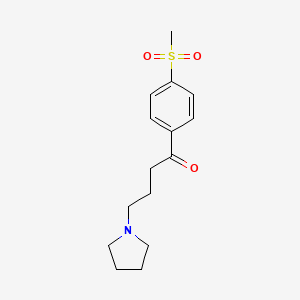


![1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B15344985.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)

